molecular formula C10H10O3 B14697051 3-(2-hydroxy-5-methoxyphenyl)prop-2-enal CAS No. 33538-99-7

3-(2-hydroxy-5-methoxyphenyl)prop-2-enal

Cat. No.: B14697051
CAS No.: 33538-99-7
M. Wt: 178.18 g/mol
InChI Key: AQYVEMYTTRZFIQ-UHFFFAOYSA-N
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Description

3-(2-Hydroxy-5-methoxyphenyl)prop-2-enal is an organic compound with the molecular formula C10H10O3 It is a derivative of cinnamaldehyde, featuring a hydroxy and methoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxy-5-methoxyphenyl)prop-2-enal typically involves the condensation of 2-hydroxy-5-methoxybenzaldehyde with an appropriate aldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxy-5-methoxyphenyl)prop-2-enal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The hydroxy and methoxy groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: The major product is 3-(2-hydroxy-5-methoxyphenyl)propanoic acid.

    Reduction: The major product is 3-(2-hydroxy-5-methoxyphenyl)propan-1-ol.

    Substitution: Depending on the substituent introduced, various substituted derivatives can be formed.

Scientific Research Applications

3-(2-Hydroxy-5-methoxyphenyl)prop-2-enal has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(2-hydroxy-5-methoxyphenyl)prop-2-enal involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cinnamaldehyde: The parent compound, which lacks the hydroxy and methoxy groups.

    3-(2-Hydroxy-3-methoxyphenyl)prop-2-enal: A similar compound with the methoxy group in a different position.

    3-(4-Hydroxy-3-methoxyphenyl)prop-2-enal: Another derivative with the hydroxy and methoxy groups in different positions.

Uniqueness

3-(2-Hydroxy-5-methoxyphenyl)prop-2-enal is unique due to the specific positioning of the hydroxy and methoxy groups on the phenyl ring. This unique structure can influence its reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

33538-99-7

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

3-(2-hydroxy-5-methoxyphenyl)prop-2-enal

InChI

InChI=1S/C10H10O3/c1-13-9-4-5-10(12)8(7-9)3-2-6-11/h2-7,12H,1H3

InChI Key

AQYVEMYTTRZFIQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)O)C=CC=O

Origin of Product

United States

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